4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid is a chemical compound characterized by its pyrazole core, a trifluoromethyl group, and a hydroxyl group
Mechanism of Action
Target of Action
Similar compounds have been found to target a disintegrin and metalloproteinase with thrombospondin motifs 5 , and the NF-κB signaling pathway . These targets play crucial roles in various biological processes, including inflammation, immunity, cell proliferation, and survival .
Mode of Action
It’s known that the trifluoromethyl group in similar compounds can strongly affect their biological activity . The compound may interact with its targets, leading to changes in their function and subsequent alterations in cellular processes .
Biochemical Pathways
Similar compounds have been found to inhibit the nf-κb pathway , which plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Pharmacokinetics
The presence of the trifluoromethyl group can influence the pharmacokinetic properties of related compounds, potentially affecting their bioavailability .
Result of Action
Similar compounds have shown potential as multi-target antidiabetic agents , indicating that they may have effects on glucose metabolism and insulin sensitivity.
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: Starting with 4-(trifluoromethyl)aniline and ethyl acetoacetate, followed by cyclization under acidic conditions to form the pyrazole ring.
Hydroxylation: Introduction of the hydroxyl group can be achieved through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Carboxylation: The carboxylic acid group can be introduced using reagents like carbon dioxide in the presence of a base.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness, and maintaining environmental safety. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Nucleophiles like sodium cyanide, in polar aprotic solvents.
Major Products Formed:
Oxidation: 4-Hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid can be converted to its corresponding ketone or aldehyde.
Reduction: The carboxylic acid can be reduced to a primary alcohol.
Substitution: Various substituted pyrazoles can be synthesized depending on the nucleophile used.
Chemistry:
Catalyst: The compound can act as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Building Block: It serves as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Activity: The compound exhibits biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.
Drug Development: It is explored for its potential use in developing new pharmaceuticals.
Medicine:
Therapeutic Agent: Research is ongoing to evaluate its efficacy as a therapeutic agent in treating various diseases.
Drug Design: It is used in drug design to create new compounds with improved pharmacological properties.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Material Science: Application in the development of new materials with specific properties.
Comparison with Similar Compounds
4-Hydroxy-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the trifluoromethyl group.
4-Hydroxy-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a chlorine substituent instead of trifluoromethyl.
Uniqueness:
The presence of the trifluoromethyl group in 4-Hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid enhances its chemical stability and biological activity compared to similar compounds without this group.
This compound's unique structural features and diverse applications make it a valuable subject of study in various scientific fields. Its potential in drug development, catalysis, and material science highlights its importance in advancing scientific research and industrial applications.
Properties
IUPAC Name |
4-hydroxy-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O3/c12-11(13,14)6-1-3-7(4-2-6)16-5-8(17)9(15-16)10(18)19/h1-5,17H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOWWTXRZUIWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=C(C(=N2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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